molecular formula C11H11ClN2O B12071058 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol

1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol

Katalognummer: B12071058
Molekulargewicht: 222.67 g/mol
InChI-Schlüssel: MPLWKCRJVHXKIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a chloro-substituted phenyl group attached to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol typically involves the reaction of 4-chloro-3-methylbenzyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

    4-Chloro-3-methylphenol: Shares the chloro and methyl substituents on the phenyl ring but lacks the pyrazole moiety.

    4-Chloro-3,5-dimethylphenol: Contains an additional methyl group compared to 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol.

    4-Chloro-3-methylbenzyl chloride: A precursor in the synthesis of the target compound.

Uniqueness: this compound is unique due to the presence of both the chloro-substituted phenyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C11H11ClN2O

Molekulargewicht

222.67 g/mol

IUPAC-Name

1-[(4-chloro-3-methylphenyl)methyl]pyrazol-4-ol

InChI

InChI=1S/C11H11ClN2O/c1-8-4-9(2-3-11(8)12)6-14-7-10(15)5-13-14/h2-5,7,15H,6H2,1H3

InChI-Schlüssel

MPLWKCRJVHXKIY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)CN2C=C(C=N2)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.